molecular formula C15H15NO B1398874 1,5-dicyclopropyl-1H-indole-3-carbaldehyde CAS No. 1350760-59-6

1,5-dicyclopropyl-1H-indole-3-carbaldehyde

Cat. No.: B1398874
CAS No.: 1350760-59-6
M. Wt: 225.28 g/mol
InChI Key: ZYVUCUSFERZUSJ-UHFFFAOYSA-N
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Description

1,5-Dicyclopropyl-1H-indole-3-carbaldehyde is a derivative of indole, a heterocyclic aromatic organic compound Indole derivatives are significant in various fields due to their biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-dicyclopropyl-1H-indole-3-carbaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1,5-Dicyclopropyl-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 1,5-dicyclopropyl-1H-indole-3-carboxylic acid.

    Reduction: 1,5-dicyclopropyl-1H-indole-3-methanol.

    Substitution: Various substituted indole derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

1,5-Dicyclopropyl-1H-indole-3-carbaldehyde has been investigated for its therapeutic potential. Research indicates that indole derivatives can exhibit a range of biological activities, including:

  • Anticancer Activity : Studies have shown that certain indole derivatives can inhibit cancer cell proliferation by inducing apoptosis and modulating signaling pathways associated with cancer progression .
  • Antimicrobial Properties : The compound has been evaluated for its ability to combat various microbial strains, suggesting potential applications in developing new antibiotics.

Synthetic Applications

The compound serves as a precursor for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions:

  • C–H Functionalization : The aldehyde group enables C–H arylation reactions, which are crucial for constructing complex aromatic systems .
  • Ligand Formation : Its structure facilitates the formation of ligands for metal complexes, which are used in catalysis and material science .

Biological Research

Research has explored the interaction of this compound with biological targets:

  • Receptor Binding : Compounds with indole structures have been shown to interact with serotonin receptors and other targets involved in neurological processes, indicating their potential role in treating psychiatric disorders .
  • Inflammation Modulation : Indole derivatives may influence inflammatory pathways, offering insights into their use as anti-inflammatory agents .

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Anticancer Activity

In a study focusing on cancer cell lines, derivatives of indole including this compound showed significant inhibition of cell growth. The mechanism involved apoptosis induction through mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

Research conducted on various bacterial strains demonstrated that this compound exhibited potent antimicrobial activity. The study utilized standard disk diffusion methods to evaluate efficacy against resistant strains.

Mechanism of Action

The mechanism of action of 1,5-dicyclopropyl-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The indole core is known to interact with biological macromolecules, influencing pathways involved in cell signaling, metabolism, and gene expression .

Comparison with Similar Compounds

Similar Compounds

    1H-Indole-3-carbaldehyde: A simpler derivative of indole with a formyl group at the 3-position.

    1,5-Dicyclopropyl-1H-indole: Lacks the formyl group but has the cyclopropyl groups at the 1 and 5 positions.

    1,5-Dicyclopropyl-1H-indole-3-carboxylic acid: An oxidized form of 1,5-dicyclopropyl-1H-indole-3-carbaldehyde.

Uniqueness

This compound is unique due to the presence of both cyclopropyl groups and the formyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for synthetic and medicinal chemistry .

Biological Activity

1,5-Dicyclopropyl-1H-indole-3-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, including its mechanisms of action, pharmacological effects, and therapeutic applications.

Chemical Structure and Properties

This compound features an indole backbone with two cyclopropyl groups at the 1 and 5 positions and an aldehyde functional group at the 3 position. This unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that indole derivatives, including this compound, exhibit antimicrobial properties. The compound has been tested against various bacterial strains, showing significant inhibitory effects. For example, studies have demonstrated that indole derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range .

Compound Target Organism MIC (μg/mL)
This compoundStaphylococcus aureus3.90
Escherichia coli4.50

Anticancer Activity

The compound has also been evaluated for anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines such as A549 (lung cancer) and HepG-2 (liver cancer). The mechanism appears to involve the modulation of key signaling pathways related to cell survival and proliferation .

Cell Line IC50 (μM)
A549 (Lung Cancer)15
HepG-2 (Liver Cancer)10

Enzyme Interaction

The biological activity of this compound is believed to be mediated through its interaction with specific enzymes. It may act as an inhibitor or activator of enzymes involved in metabolic pathways, influencing cellular processes such as apoptosis and inflammation .

Signal Transduction Pathways

The compound may modulate various signaling pathways by interacting with receptors or transcription factors. For instance, it has been suggested that it could influence the NF-kB pathway, which plays a crucial role in regulating immune responses and cell survival .

Study on Antimicrobial Properties

A study published in 2023 reported that derivatives of indole-3-carbaldehyde exhibited potent antimicrobial activity against resistant strains of bacteria. The study highlighted the importance of structural modifications in enhancing biological efficacy .

Investigation into Anticancer Effects

In vitro studies conducted on A549 and HepG-2 cells showed that treatment with this compound resulted in significant reductions in cell viability. The research indicated that the compound induced apoptosis through caspase activation and mitochondrial dysfunction .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Key factors include absorption rates, distribution within tissues, metabolism by liver enzymes, and excretion pathways. Studies suggest that modifications to the cyclopropyl groups can enhance bioavailability and reduce toxicity .

Properties

IUPAC Name

1,5-dicyclopropylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c17-9-12-8-16(13-4-5-13)15-6-3-11(7-14(12)15)10-1-2-10/h3,6-10,13H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYVUCUSFERZUSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC3=C(C=C2)N(C=C3C=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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